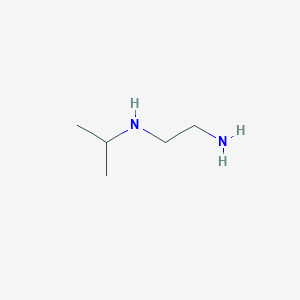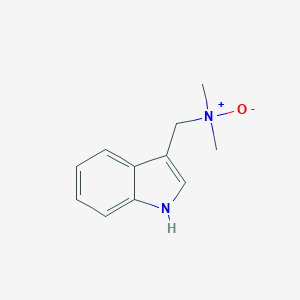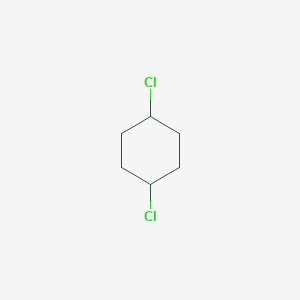
trans-1,4-Dichlorocyclohexane
描述
Trans-1,4-Dichlorocyclohexane (TCDCH) is a chemical compound that belongs to the family of organochlorine pesticides. It is a colorless and odorless solid that is widely used in agriculture for the control of pests and insects. TCDCH is a highly toxic compound that has been found to have detrimental effects on the environment and human health.
作用机制
Trans-1,4-Dichlorocyclohexane acts by disrupting the nervous system of insects and pests, leading to paralysis and death. It works by binding to the sodium channels in the nerve cells, preventing the influx of sodium ions and disrupting the normal functioning of the nervous system.
Biochemical and Physiological Effects
trans-1,4-Dichlorocyclohexane has been found to have a wide range of biochemical and physiological effects on the environment and human health. It has been shown to accumulate in the fatty tissues of animals and to be persistent in the environment. trans-1,4-Dichlorocyclohexane has also been found to have endocrine-disrupting effects on the reproductive system and to be a potential carcinogen.
实验室实验的优点和局限性
Trans-1,4-Dichlorocyclohexane is a useful tool for laboratory experiments due to its insecticidal properties. It is commonly used in the study of the effects of pesticides on the environment and human health. However, trans-1,4-Dichlorocyclohexane is highly toxic and has been found to have detrimental effects on the environment and human health. Therefore, caution should be exercised when using trans-1,4-Dichlorocyclohexane in laboratory experiments.
未来方向
There are several future directions for the study of trans-1,4-Dichlorocyclohexane. One area of research is the development of alternative pesticides that are less toxic and have less detrimental effects on the environment and human health. Another area of research is the study of the long-term effects of trans-1,4-Dichlorocyclohexane exposure on human health and the environment. Additionally, the study of the mechanisms of trans-1,4-Dichlorocyclohexane toxicity and the development of new methods for its detection and removal from the environment are important areas of research.
Conclusion
In conclusion, trans-1,4-Dichlorocyclohexane is a highly toxic organochlorine pesticide that has been widely used in agriculture for the control of pests and insects. It has been found to have detrimental effects on the environment and human health, including neurotoxic and endocrine-disrupting effects. While trans-1,4-Dichlorocyclohexane is a useful tool for laboratory experiments, caution should be exercised when using it due to its toxicity. Future research should focus on the development of alternative pesticides, the study of the long-term effects of trans-1,4-Dichlorocyclohexane exposure, and the mechanisms of trans-1,4-Dichlorocyclohexane toxicity.
合成方法
Trans-1,4-Dichlorocyclohexane is synthesized by the reaction of 1,4-dichlorocyclohexane with sodium hydroxide in the presence of a catalyst. The reaction takes place at high temperatures and pressures, and the yield of the reaction is influenced by the concentration of the reactants, the reaction time, and the reaction temperature.
科学研究应用
Trans-1,4-Dichlorocyclohexane has been widely studied for its toxicological effects on the environment and human health. It has been found to have a wide range of biological activities, including insecticidal, fungicidal, and herbicidal properties. trans-1,4-Dichlorocyclohexane has also been shown to have neurotoxic effects on the nervous system and to be a potential carcinogen.
属性
IUPAC Name |
1,4-dichlorocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTINZDWAXJLGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70878819, DTXSID50871267 | |
| Record name | CYCLOHEXANE, 1,4-DICHLORO-, CIS- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70878819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dichlorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-1,4-Dichlorocyclohexane | |
CAS RN |
16890-91-8, 16749-11-4 | |
| Record name | Cyclohexane, 1,4-dichloro-, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016890918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CYCLOHEXANE, 1,4-DICHLORO-, CIS- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70878819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



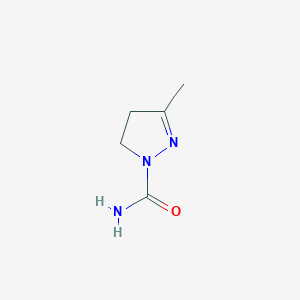
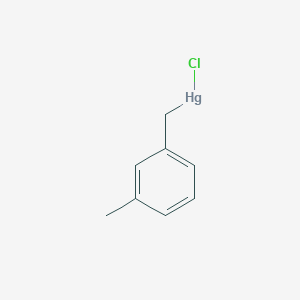


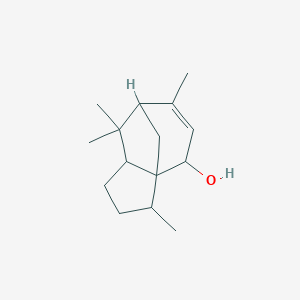


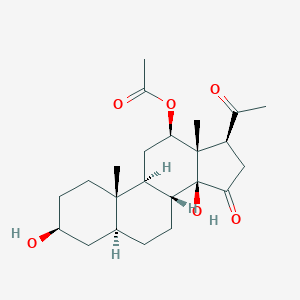

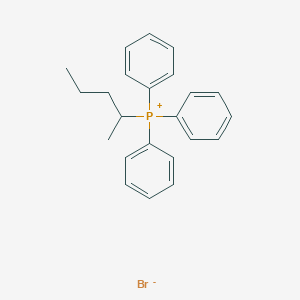
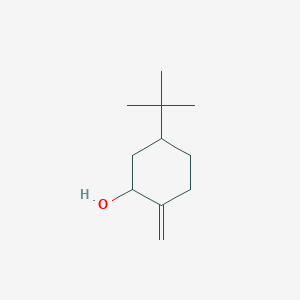
![Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene](/img/structure/B101243.png)
